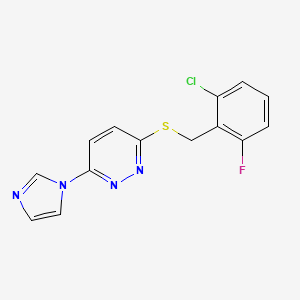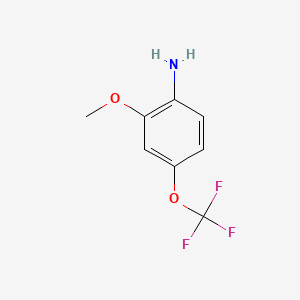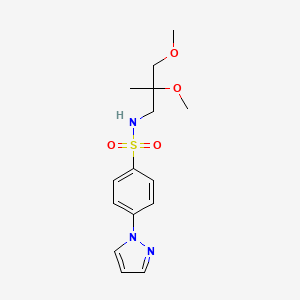
N-(2,3-dimethoxy-2-methylpropyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethoxy-2-methylpropyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide, commonly known as DPBS, is a chemical compound that has been extensively used in scientific research for its various biochemical and physiological effects. DPBS is a sulfonamide-based compound that has been synthesized using a specific method and has been found to have several applications in the field of scientific research.
Applications De Recherche Scientifique
Synthesis and Cytotoxicity
Researchers have synthesized a series of polymethoxylated-pyrazoline benzene sulfonamides, investigating their cytotoxic activities on tumor and non-tumor cell lines. These compounds have shown notable inhibitory effects on carbonic anhydrase isoenzymes, with some derivatives demonstrating significant tumor selectivity and superior inhibitory activity compared to reference compounds like acetazolamide. This suggests a promising direction for developing cancer therapeutics (Kucukoglu et al., 2016).
Antimicrobial and Antioxidant Activities
Another study synthesized new sulfonamides and explored their in vitro antimicrobial activities against selected bacterial and fungal strains. In addition to antimicrobial efficacy, these compounds exhibited significant antioxidant activities, highlighting their potential as dual-function agents for treating infectious diseases and managing oxidative stress-related conditions (Badgujar et al., 2017).
COX-2 Inhibition
Sulfonamide-containing 1,5-diarylpyrazole derivatives have been prepared and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain. The structural optimization led to the identification of potent and selective COX-2 inhibitors, contributing to the development of new anti-inflammatory drugs (Penning et al., 1997).
Catalytic Applications
The catalytic potential of sulfonamide derivatives has also been explored. For example, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide was used as a highly efficient catalyst in the synthesis of various heterocyclic compounds. This showcases the utility of sulfonamide derivatives in facilitating chemical reactions, aligning with green chemistry principles by utilizing water as a reaction medium (Khazaei et al., 2015).
Enzyme Inhibition for Therapeutic Applications
Further research synthesized sulfonamide derivatives incorporating pyrazoline and evaluated their inhibitory activities against carbonic anhydrase and acetylcholinesterase enzymes. These studies revealed low cytotoxicity and potential for treating conditions associated with enzyme dysregulation, emphasizing the compounds' therapeutic versatility (Ozgun et al., 2019).
Propriétés
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)-4-pyrazol-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-15(22-3,12-21-2)11-17-23(19,20)14-7-5-13(6-8-14)18-10-4-9-16-18/h4-10,17H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGFUPKVMKQLBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)N2C=CC=N2)(COC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-cyclohexyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2779684.png)
![2-(6-chloro-3-pyridinyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole](/img/structure/B2779685.png)

![(E)-N-benzyl-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-methyl-2-propenamide](/img/structure/B2779691.png)
![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2779693.png)
![{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B2779694.png)
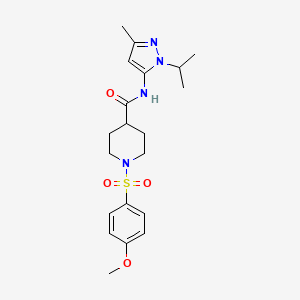
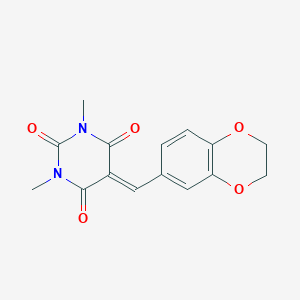
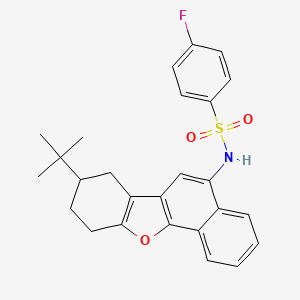
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)furan-2-carboxamide](/img/structure/B2779699.png)

